molecular formula C22H29NO2 B2982470 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one CAS No. 2210054-41-2

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one

Cat. No.: B2982470
CAS No.: 2210054-41-2
M. Wt: 339.479
InChI Key: OBVRYHOGBBIVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one is a bicyclic tertiary amine derivative featuring a cyclopropylidene group fused to the 8-azabicyclo[3.2.1]octane core. The compound’s structure includes a propan-1-one linker attached to a 4-propoxyphenyl substituent, which introduces both lipophilic (propoxy chain) and aromatic (phenyl) properties. Key structural attributes include:

  • Cyclopropylidene moiety: Enhances steric and electronic effects due to ring strain.
  • 4-Propoxyphenyl group: Modifies solubility and pharmacokinetic behavior via ether and alkyl chain functionalities.

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-2-13-25-21-10-3-16(4-11-21)5-12-22(24)23-19-8-9-20(23)15-18(14-19)17-6-7-17/h3-4,10-11,19-20H,2,5-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVRYHOGBBIVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a cycloaddition reaction involving a suitable diene and a nitroso compound, followed by reduction and cyclization steps.

    Introduction of the Cyclopropylidene Group: This step often involves the use of cyclopropylidene derivatives and appropriate catalysts to ensure the formation of the desired cyclopropylidene moiety.

    Attachment of the Propoxyphenyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the propoxyphenyl group is introduced to the bicyclic core under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological pathways due to its bicyclic azabicyclo[3.2.1]octane core.

    Materials Science: Its structural properties can be exploited in the design of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used to study receptor-ligand interactions, given its potential to interact with various biological targets.

Mechanism of Action

The mechanism by which 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The azabicyclo[3.2.1]octane core is known to interact with neurotransmitter receptors, potentially modulating their activity. The propoxyphenyl group may enhance binding affinity and specificity, leading to targeted biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several analogs bearing the 8-azabicyclo[3.2.1]octane scaffold. Below is a comparative analysis of substituent variations, molecular properties, and inferred pharmacological implications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Structural/Functional Notes Source
Target Compound : 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one 4-Propoxyphenyl, cyclopropylidene ~C₂₂H₂₈NO₂ ~338.5 Propoxy group enhances lipophilicity; cyclopropylidene introduces steric constraints.
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS 2195953-01-4) 4-Trifluoromethylphenyl C₁₉H₂₀F₃NO 335.4 Trifluoromethyl group increases metabolic stability and electronegativity.
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one (CAS 2175978-80-8) 2,2-Dimethylpropanoyl C₁₅H₂₃NO 233.35 Dimethyl groups reduce steric hindrance; simplified structure may favor synthetic accessibility.
2-(4-Chlorophenoxy)-2-methyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one (CAS 2310098-56-5) 4-Chlorophenoxy, methylidene ~C₁₇H₁₈ClNO₂ 319.8 Chlorophenoxy moiety enhances halogen bonding potential; methylidene modifies electronic density.
3-(4-Fluoro-3-methylphenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (BK65786) 4-Fluoro-3-methylphenyl, pyrazolyl C₂₀H₂₄FN₃O 341.42 Pyrazole ring introduces hydrogen-bonding capacity; fluorine improves bioavailability.
1-[3-(Phenylmethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one (CAS 63978-12-1) Benzyl, diazabicyclo core C₁₆H₂₂N₂O 258.36 Diazabicyclo core may alter basicity; benzyl group enhances aromatic interactions.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl , chlorine ): Increase compound polarity and metabolic resistance.
  • Lipophilic Chains (e.g., propoxy , benzyl ): Enhance membrane permeability but may reduce aqueous solubility.
  • Heterocycles (e.g., pyrazole ): Improve target selectivity via secondary binding interactions.

Structural Rigidity :
The 8-azabicyclo[3.2.1]octane core is conserved across analogs, suggesting its critical role in maintaining conformational stability for receptor engagement.

Pharmacological Implications: Analogs with halogenated aryl groups (e.g., 4-chlorophenoxy , 4-fluorophenyl ) are often associated with CNS activity, as seen in regulated compounds like para-nitroazaprocin . The absence of pharmacological data for the target compound necessitates extrapolation from structurally related molecules.

Research Findings and Data Limitations

  • Physicochemical Data : Critical parameters (e.g., melting point, solubility) for the target compound remain unreported, limiting predictive modeling.
  • Regulatory Status : Derivatives like para-nitroazaprocin are regulated under drug laws, highlighting the scaffold’s relevance in psychoactive drug design.

Biological Activity

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one is a complex organic compound that belongs to the class of bicyclic amines. Its unique structural features, including a bicyclic framework and various substituents, suggest significant potential for biological activity, particularly in medicinal chemistry and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NC_{19}H_{23}N, with a molecular weight of approximately 273.4 g/mol. The compound features a ketone functional group, which plays a crucial role in its reactivity and interaction with biological systems.

Biological Activity Overview

Preliminary studies indicate that compounds with similar bicyclic structures exhibit a range of biological activities, including:

  • Neuroprotective Effects : Compounds in this class may interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
  • Analgesic Properties : Some analogs have shown pain-relieving effects, indicating that this compound may also possess similar properties.
  • Antidepressant Potential : Structural similarities to known antidepressants suggest possible mood-enhancing effects.

Case Studies and Experimental Data

While specific biological activity data for this compound is limited, related compounds have been studied extensively:

  • Neuropharmacological Studies :
    • A study on similar bicyclic compounds demonstrated their ability to modulate dopamine receptors, which are crucial in the treatment of Parkinson's disease .
    • Another study highlighted the neuroprotective effects of azabicyclo compounds against oxidative stress in neuronal cells .
  • Analgesic Research :
    • Research indicated that compounds with a similar bicyclic structure exhibited significant analgesic effects in animal models, suggesting that this compound could also interact with pain pathways .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
8-Azabicyclo[3.2.1]octan-3-oneBicyclic nitrogen-containing structurePotential analgesic effects
8-Azabicyclo[3.2.1]octanSimilar bicyclic framework without ketoneNeuroprotective properties
8-Cyclopropyl-8-azabicyclo[3.2.1]octanContains cyclopropyl group; lacks diphenylethanoneAntidepressant potential

This table highlights the uniqueness of this compound due to its specific combination of structural elements and potential biological activities.

Q & A

Q. What are the recommended analytical methods for characterizing the stereochemical purity of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one?

To ensure stereochemical integrity, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is advised, coupled with polarimetric detection. For validation, compare retention times with synthetic stereoisomers prepared via enantioselective catalysis . Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of the bicyclic and propoxyphenyl moieties .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Key steps include:

  • Catalyst selection : Use palladium-catalyzed cross-coupling for the cyclopropylidene-azabicyclo fragment, as demonstrated in analogous 8-azabicyclo[3.2.1]octane syntheses .
  • Solvent optimization : Tetrahydrofuran (THF) or dimethylacetamide (DMA) enhances solubility of intermediates.
  • Temperature control : Maintain ≤60°C during ketone formation to prevent retro-aldol side reactions .

Q. What protocols are used to assess chemical purity and stability under storage conditions?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient (≥95% purity threshold) .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic FTIR and mass spectrometry to detect hydrolysis or oxidation of the propoxyphenyl group .

Advanced Research Questions

Q. How can in vitro pharmacological activity data be reconciled with contradictory in vivo results?

Contradictions often arise from metabolic instability or off-target effects. Strategies include:

  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites (e.g., hydroxylation at the cyclopropylidene group) .
  • Receptor binding assays : Compare affinity for primary targets (e.g., serotonin receptors) versus secondary targets using radioligand displacement .
  • Dose-response adjustments : Account for pharmacokinetic variability via allometric scaling in animal models .

Q. What experimental designs are effective for evaluating environmental persistence and ecotoxicological impacts?

Adopt a tiered approach:

Abiotic stability : Hydrolysis/photolysis studies under simulated environmental conditions (pH 7–9, UV light) to measure degradation half-life .

Biotic transformation : Soil microcosm assays with LC-MS quantification of parent compound and degradation products .

Ecotoxicology : Daphnia magna acute toxicity tests (48-hour LC50) and algal growth inhibition assays (OECD 201 guidelines) .

Q. How can researchers resolve discrepancies in reported biological activity across different structural analogs?

  • SAR analysis : Systematically compare substituent effects (e.g., propoxyphenyl vs. nitrophenyl groups) on target binding using molecular docking and free-energy calculations .
  • Crystallography : Co-crystallize the compound with its target protein to identify critical interactions (e.g., hydrogen bonding with the azabicyclo nitrogen) .
  • Data normalization : Adjust for batch-to-batch variability in cell-based assays by including internal controls (e.g., reference inhibitors) .

Q. What methodologies are recommended for studying the compound’s bioavailability and blood-brain barrier (BBB) penetration?

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Predict passive BBB penetration using a lipid-coated filter system .
  • In situ perfusion : Quantify brain uptake in rodent models via carotid artery infusion, followed by LC-MS/MS tissue analysis .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction, which correlates with active transport efficiency .

Methodological Notes

  • Stereochemical challenges : The 8-azabicyclo[3.2.1]octane core imposes rigidity, complicating enantiomeric resolution. Use chiral auxiliaries during synthesis .
  • Environmental fate : The propoxyphenyl group may increase hydrophobicity (logP >3), necessitating sediment adsorption studies in aquatic ecosystems .
  • Data validation : Cross-reference pharmacological data with structurally related compounds (e.g., 8-cyclopropyl-8-azabicyclo derivatives) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.